molecular formula C4H10Se2 B14740908 Ethane, 1,2-bis(methylseleno)- CAS No. 6175-44-6

Ethane, 1,2-bis(methylseleno)-

Cat. No.: B14740908
CAS No.: 6175-44-6
M. Wt: 216.06 g/mol
InChI Key: BHRWGADCHKZKRD-UHFFFAOYSA-N
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Description

Ethane, 1,2-bis(methylseleno)- is an organoselenium compound with the molecular formula C4H10Se2 It is characterized by the presence of two methylseleno groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane, 1,2-bis(methylseleno)- can be synthesized through the reaction of 1,2-dichloroethane with sodium methylselenolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions include:

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

    Reagents: 1,2-dichloroethane, sodium methylselenolate, DMF

Industrial Production Methods

While specific industrial production methods for Ethane, 1,2-bis(methylseleno)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and ensuring proper handling of selenium compounds due to their toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,2-bis(methylseleno)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: Reduction reactions can convert the seleno groups to selenides.

    Substitution: The methylseleno groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in polar solvents.

Major Products Formed

    Oxidation: Diselenides or selenoxides.

    Reduction: Selenides.

    Substitution: Corresponding substituted ethane derivatives.

Scientific Research Applications

Ethane, 1,2-bis(methylseleno)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and its role in selenium metabolism.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethane, 1,2-bis(methylseleno)- involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,2-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.

    1,2-bis(methylseleno)benzene: Contains a benzene ring instead of an ethane backbone.

    1,2-bis(methylseleno)propane: Similar structure but with a propane backbone.

Uniqueness

Ethane, 1,2-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.

Properties

CAS No.

6175-44-6

Molecular Formula

C4H10Se2

Molecular Weight

216.06 g/mol

IUPAC Name

1,2-bis(methylselanyl)ethane

InChI

InChI=1S/C4H10Se2/c1-5-3-4-6-2/h3-4H2,1-2H3

InChI Key

BHRWGADCHKZKRD-UHFFFAOYSA-N

Canonical SMILES

C[Se]CC[Se]C

Origin of Product

United States

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